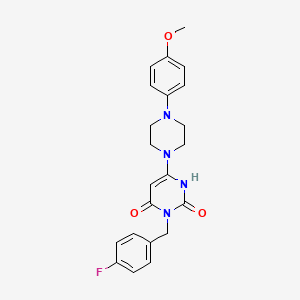

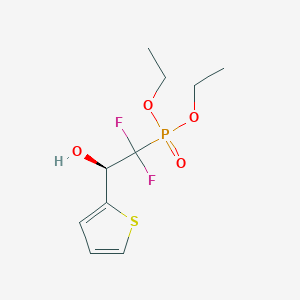

![molecular formula C16H11N3O3S B3000579 2-(3-nitrophenyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one CAS No. 326007-51-6](/img/structure/B3000579.png)

2-(3-nitrophenyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(3-nitrophenyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one” is a complex organic compound that belongs to the class of nitrogen- and sulfur-containing heterocyclic compounds . It is part of the broader family of imidazo[2,1-b][1,3]thiazines . These compounds are known for their significant bioactive properties .

Synthesis Analysis

The synthesis of such compounds often involves the cyclization of 2-[(2,3-dibromopropyl)-sulfanyl]-6-ethoxy-1H-benzimidazole hydrochloride by the action of aqueous NaOAc in DMSO solution . This process results in the formation of the desired compound .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzimidazole ring fused with a thiazine ring . This unique structure contributes to its chemical properties and potential biological activities .Chemical Reactions Analysis

The chemical reactions involving this compound are typically characterized by the cyclization of sulfones . This process is facilitated by specific conditions and results in the formation of the desired compound .Aplicaciones Científicas De Investigación

Anti-Proliferative Activity

The compound has been found to exhibit anti-proliferative activity, particularly against triple negative breast cancer cell lines . This suggests that it could be used in the development of new treatments for this type of cancer.

Synthesis of [1,3]thiazino[3,2-a]indol-4-ones

The compound plays a key role in the synthesis of [1,3]thiazino[3,2-a]indol-4-ones . This is a class of compounds that has been found to have various biological activities, including anti-proliferative effects.

Antimicrobial Agents

The compound can be used as a precursor in the synthesis of new series of 1,3,4-thiadiazole derivatives . These derivatives have been evaluated as potent antimicrobial agents, suggesting potential applications in the treatment of bacterial and fungal infections .

Cytotoxic Activity

The compound, along with its derivatives, has been found to exhibit cytotoxic activity against breast cancer cell lines . This suggests potential applications in cancer research and treatment.

Mecanismo De Acción

Mode of Action

It is known that similar compounds interact with their targets, causing changes at the molecular level that can lead to various biological effects .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

Similar compounds have been reported to have good bioavailability, safety, and stability profiles .

Result of Action

Similar compounds have been reported to exert excellent bioactivity against many ailments .

Propiedades

IUPAC Name |

2-(3-nitrophenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3S/c20-15-9-14(10-4-3-5-11(8-10)19(21)22)23-16-17-12-6-1-2-7-13(12)18(15)16/h1-8,14H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRMBNJTHJWGOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC2=NC3=CC=CC=C3N2C1=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-ethoxyphenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3000501.png)

![3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B3000507.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B3000508.png)

![N-(furan-2-ylmethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3000510.png)

![5-bromo-N-[3-(trifluoromethyl)phenyl]pyrimidin-2-amine](/img/structure/B3000513.png)

![1-[2-Methyl-1-(1-methylindol-2-yl)propyl]benzotriazole](/img/structure/B3000519.png)